N-(2-hydroxyphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
N-(2-hydroxyphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a pyridazinone derivative featuring a dihydropyridazine core substituted with methoxy and 4-methylphenyl groups at positions 4 and 1, respectively, and a 2-hydroxyphenyl carboxamide at position 2.
Properties
IUPAC Name |
N-(2-hydroxyphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c1-12-7-9-13(10-8-12)22-17(24)11-16(26-2)18(21-22)19(25)20-14-5-3-4-6-15(14)23/h3-11,23H,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBMRQPVQBJERL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)NC3=CC=CC=C3O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action:
F2213-0451 primarily targets a key functional protein in bacterial cell division called FtsZ. FtsZ plays a crucial role in the formation of the bacterial septum during cell division. By inhibiting FtsZ, F2213-0451 disrupts the normal cell division process, preventing bacterial growth and proliferation.
Mode of Action:
The compound interacts with FtsZ by binding to its active site. This binding prevents FtsZ from polymerizing into the Z-ring, which is essential for septum formation. As a result, bacterial cells cannot divide properly, leading to their eventual demise. F2213-0451 acts as a competitive inhibitor, effectively blocking FtsZ function.
Biochemical Pathways:
The affected pathways primarily involve cell division and cell wall synthesis. When FtsZ is inhibited, the bacterial cell cannot complete cytokinesis, resulting in incomplete septum formation. Consequently, the cell wall integrity is compromised, leading to cell lysis and death. Additionally, disruption of FtsZ function affects downstream processes related to cell envelope maintenance and stability.
Pharmacokinetics:
Result of Action:
At the molecular level, F2213-0451 disrupts FtsZ polymerization, preventing proper septum formation. This leads to bacterial cell elongation, abnormal morphology, and eventual cell death. Cellular effects include impaired growth, loss of viability, and reduced bacterial load.
Action Environment:
Environmental factors play a crucial role in F2213-0451’s efficacy and stability:
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structure shares a pyridazinone backbone with several derivatives reported in the literature. Key structural variations include substituents on the phenyl rings and the carboxamide moiety, which influence physicochemical properties and biological activity.
Table 1: Structural Comparison of Pyridazinone Derivatives
Key Observations:
The 4-methylphenyl group at position 1 contributes to lipophilicity, similar to BG14384 and BF37386 .
Electronic and Steric Modifications: Electron-withdrawing groups (e.g., bromine in BG14384 ) may reduce electron density on the pyridazinone ring, affecting binding to targets like proteasomes. The dimethylamino group in BF37386 introduces basicity, which could alter pharmacokinetic profiles compared to the hydroxyl group in the target compound.
Biological Activity: Analogs such as Compound 19 (C28H30F2N5O5, 554.22 g/mol) exhibit potent Trypanosoma cruzi proteasome inhibition, attributed to fluorine and methoxycyclobutylcarbamoyl groups . The target compound’s hydroxyl group may offer different binding interactions but lacks direct activity data.
Physicochemical and Spectroscopic Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
